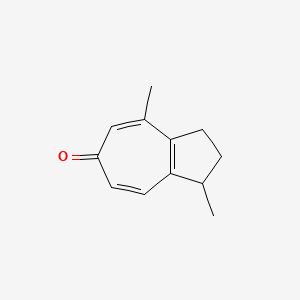
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is a chemical compound that belongs to the class of azulenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using cyclization agents such as acids or bases to form the azulenone ring.
Reduction Reactions: Employing reducing agents to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to more saturated derivatives.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized azulenone derivatives.
Reduction: Could produce more saturated compounds.
Substitution: Results in various substituted azulenones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Azulenone Derivatives: Other compounds with similar azulenone structures.
Dihydroazulenes: Compounds with dihydroazulene cores.
Uniqueness
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is unique due to its specific substitution pattern and potential applications. Its distinct structure may confer unique chemical and biological properties compared to other azulenone derivatives.
Properties
CAS No. |
71305-89-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R)-1,4-dimethyl-2,3-dihydro-1H-azulen-6-one |
InChI |
InChI=1S/C12H14O/c1-8-3-5-12-9(2)7-10(13)4-6-11(8)12/h4,6-8H,3,5H2,1-2H3/t8-/m1/s1 |
InChI Key |
MDFATIDEXXOYPV-MRVPVSSYSA-N |
SMILES |
CC1CCC2=C1C=CC(=O)C=C2C |
Isomeric SMILES |
C[C@@H]1CCC2=C1C=CC(=O)C=C2C |
Canonical SMILES |
CC1CCC2=C1C=CC(=O)C=C2C |
melting_point |
98-99°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1515399.png)



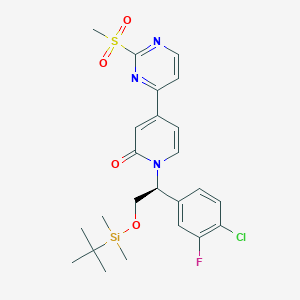

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride](/img/structure/B1515416.png)
![calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol](/img/structure/B1515418.png)
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride](/img/structure/B1515424.png)
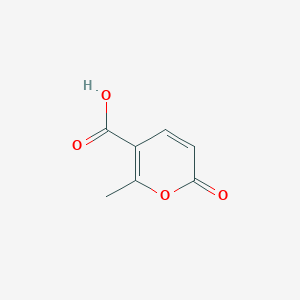

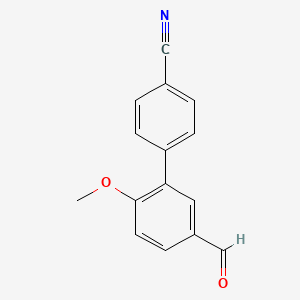
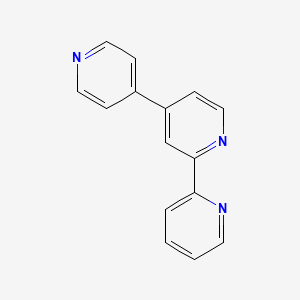
![1H-Pyrazolo[3,4-b]pyridin-3-amine, 1-ethyl-](/img/structure/B1515444.png)
